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Abstract
PF-06282999 is a potent and selective, mechanism-based inhibitor of myeloperoxidase (MPO),

a key enzyme implicated in the pathogenesis of various inflammatory and cardiovascular

diseases.[1][2] This technical guide provides a comprehensive overview of the discovery,

preclinical development, and early clinical evaluation of PF-06282999. It includes a summary of

its pharmacological and pharmacokinetic properties, detailed methodologies for key

experiments, and a discussion of its mechanism of action.

Introduction
Myeloperoxidase (MPO) is a heme peroxidase predominantly expressed in neutrophils and

monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the formation of

reactive oxygen species, such as hypochlorous acid (HOCl), which are essential for pathogen

clearance.[1] However, excessive or misplaced MPO activity contributes to oxidative stress and

tissue damage, linking it to the pathophysiology of numerous inflammatory conditions, including

cardiovascular diseases.[1] Consequently, the inhibition of MPO has emerged as a promising

therapeutic strategy. PF-06282999 was developed by Pfizer as a highly selective, irreversible

inhibitor of MPO for the potential treatment of cardiovascular diseases.[1][2]
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PF-06282999, chemically known as 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-

dihydropyrimidin-1(2H)-yl)acetamide, was identified through a medicinal chemistry campaign

focused on N1-substituted-6-arylthiouracils.[1] The design and synthesis aimed to develop

potent and selective MPO inhibitors with favorable pharmacological and pharmacokinetic

profiles.[1]

While a detailed, step-by-step synthesis protocol is typically found in the supplementary

materials of the primary publication and is not publicly available, the discovery publication

outlines the general synthetic scheme for N1-substituted-6-arylthiouracils.[1] The synthesis

involves a multi-step process likely starting from commercially available materials to construct

the substituted thiouracil core, followed by the addition of the acetamide side chain.

Mechanism of Action
PF-06282999 is a mechanism-based inhibitor of MPO, meaning it is converted to a reactive

intermediate by the catalytic action of the enzyme itself.[1][2] This intermediate then forms a

covalent, irreversible bond with the MPO enzyme, leading to its inactivation.[1][3] This time-

dependent inhibition is highly specific for MPO, with low activity against other peroxidases like

thyroid peroxidase and cytochrome P450 isoforms.[1]
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Caption: MPO pathway and PF-06282999 inhibition.

Preclinical Pharmacology and Pharmacokinetics
The preclinical profile of PF-06282999 was evaluated in a series of in vitro and in vivo studies

to determine its potency, selectivity, and pharmacokinetic properties.
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In Vitro Potency and Selectivity
PF-06282999 demonstrated potent inhibition of MPO activity in various assays.

Parameter Value Species
Assay
Condition

Reference

IC₅₀ 1.9 µM Human
LPS-stimulated

whole blood
[4]

EC₅₀ 3.8 µM
Cynomolgus

Monkey

Plasma MPO

activity
[4]

The compound showed high selectivity for MPO over other related enzymes, which is a critical

attribute for minimizing off-target effects.[1]

In Vivo Pharmacokinetics
The pharmacokinetic profile of PF-06282999 was characterized in several preclinical species

following both intravenous (IV) and oral (PO) administration. The compound exhibited good oral

bioavailability and low to moderate plasma clearance across species.[5]

Species Route
Dose
(mg/kg)

T½ (h)
CLp
(mL/min/k
g)

Vdss
(L/kg)

F (%)

Mouse IV - 0.75 10.1 0.5 -

PO - - - - 100

Rat IV - - 41.8 2.1 -

PO - - - - 86

Dog IV - - 3.39 - -

PO 3-5 3.3 - - 75

Monkey IV - - 10.3 - -

PO 3-5 - - - 76
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T½: Terminal half-life; CLp: Plasma clearance; Vdss: Volume of distribution at steady state; F:

Oral bioavailability.

PF-06282999 showed moderate plasma protein binding across species.[5] The primary route of

elimination was projected to be renal clearance of the unchanged drug, consistent with its

physicochemical properties that limit metabolic turnover.[5]

Key Experimental Protocols
MPO Inhibition Assay in Human Whole Blood
This assay is crucial for determining the potency of MPO inhibitors in a physiologically relevant

matrix.
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Caption: Workflow for the MPO inhibition assay.
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Methodology:

Human whole blood is incubated with varying concentrations of PF-06282999.[4]

MPO release is stimulated by the addition of lipopolysaccharide (LPS).[4]

The samples are incubated for 4 hours to allow for MPO release and inhibition.[4]

Plasma is separated and transferred to microtiter plates coated with an anti-MPO capture

antibody.[4]

After an incubation period to allow MPO capture, the plates are washed to remove unbound

plasma components and the inhibitor.[4]

The residual MPO activity is measured by adding the substrates Amplex Red and hydrogen

peroxide (H₂O₂) and monitoring the increase in fluorescence.[4]

The concentration of PF-06282999 that causes 50% inhibition of MPO activity (IC₅₀) is

calculated.[4]

In Vivo MPO Inhibition in Cynomolgus Monkeys
This experiment assesses the ability of PF-06282999 to inhibit MPO activity in a living

organism.

Methodology:

An inflammatory response is induced in cynomolgus monkeys by intravenous administration

of LPS.[1]

PF-06282999 is administered orally at various doses.[1]

Blood samples are collected at different time points.[1]

Plasma is isolated, and MPO activity is measured using a capture assay similar to the one

described above.[1]
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The relationship between the plasma concentration of PF-06282999 and the inhibition of

MPO activity is determined to calculate the in vivo EC₅₀.[4]

Pharmacokinetic Analysis
The quantification of PF-06282999 in plasma samples is essential for determining its

pharmacokinetic parameters. While specific details of the analytical method are not publicly

available, it is typically performed using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.

Start: Plasma Sample

Protein Precipitation

Centrifugation

Transfer Supernatant

LC Separation

MS/MS Detection and Quantification

End: Determine Plasma Concentration
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Caption: General workflow for PK sample analysis.

Clinical Development
Based on its promising preclinical profile, PF-06282999 advanced into Phase 1 clinical trials in

healthy volunteers to assess its safety, tolerability, and pharmacokinetics in humans.[1][2]

Two Phase 1 studies are listed in clinical trial registries:

NCT01707082: A study to evaluate the safety, tolerability, and pharmacokinetics of single

and multiple oral doses of PF-06282999 in healthy adult subjects.

NCT01965600: A study to evaluate the safety and effects of PF-06282999 in an endotoxin-

induced inflammatory response model in healthy subjects.

Detailed protocols for these trials are not publicly available. However, the first-in-human study

with a dose range of 20-200 mg confirmed that the human pharmacokinetic parameters were

consistent with predictions from preclinical data.[5]

Conclusion
PF-06282999 is a potent and selective, mechanism-based inhibitor of myeloperoxidase that

demonstrated a favorable preclinical pharmacological and pharmacokinetic profile. Its ability to

irreversibly inactivate MPO, a key driver of oxidative stress and inflammation in cardiovascular

disease, makes it a promising therapeutic candidate. Early clinical data in healthy volunteers

have supported its continued development. Further studies will be necessary to establish its

efficacy and safety in patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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